molecular formula C7H5BrClF B1333242 2-Chloro-6-fluorobenzyl bromide CAS No. 68220-26-8

2-Chloro-6-fluorobenzyl bromide

Cat. No. B1333242
CAS RN: 68220-26-8
M. Wt: 223.47 g/mol
InChI Key: IGUVNNXFTDCASP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl bromide, also known as 2-(bromomethyl)-1-chloro-3-fluorobenzene, is a chemical compound with the linear formula ClC6H3(F)CH2Br . It has a molecular weight of 223.47 . It is used in the synthesis of various compounds, including 4-chlorobenzoimidazo .


Synthesis Analysis

2-Chloro-6-fluorobenzyl bromide can be synthesized from 2-Bromo-6-fluorotoluene by bromination, hydrolysis, oxidation, and Sommlet reactions . It can also be used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluorobenzyl bromide can be represented by the SMILES string Fc1cccc(Cl)c1CBr . The InChI representation is 1S/C7H5BrClF/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 .


Chemical Reactions Analysis

2-Chloro-6-fluorobenzyl bromide may be used in the synthesis of 4-chlorobenzoimidazo . It can also participate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals .


Physical And Chemical Properties Analysis

2-Chloro-6-fluorobenzyl bromide is a liquid at 20 degrees Celsius . It has a refractive index of 1.568 and a specific gravity of 1.66 . It is sensitive to light and air .

Scientific Research Applications

Synthesis in Radiopharmaceuticals

  • Fluorinated Neuroleptic Synthesis : Hatano et al. (1991) described the synthesis of o- and p-[18F]fluorobenzyl bromides and their application in preparing fluorinated analogs of a benzamide neuroleptic (Hatano, Ido, & Iwata, 1991).
  • PET Radiotracer Synthesis : Zaitsev et al. (2002) developed procedures for synthesizing fluorobenzyl bromide intermediates used in asymmetric synthesis of fluorinated α-amino acids for positron emission tomography (PET) (Zaitsev et al., 2002).

Crystal Structure Analysis

  • Anticancer Potential : Mohideen et al. (2017) synthesized and analyzed the crystal structure of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, suggesting its potential as an anticancer agent (Mohideen et al., 2017).

Chemical Reactions and Synthesis

  • Sulfamic Ester Alkylation : Debbabi et al. (2005) investigated the action of 4-fluorobenzyl bromide on sulfamic esters in phase transfer conditions, leading to N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005).
  • Ecofriendly Synthesis of Benzylalcohols : Saharan and Joshi (2016) reported the ecofriendly synthesis of aromatic alcohols, including 2-Chloro-6-fluorobenzyl alcohol, using biotransformation with Baker’s Yeast (Saharan & Joshi, 2016).

Additional Applications

  • HIV-1 Inhibition Study : Rotili et al. (2014) explored the role of 2-chloro-6-fluoro substitution in pyrimidin-4(3H)-ones, finding significant antiviral activity against HIV-1 in both cellular and enzymatic tests (Rotili et al., 2014).
  • Electrochemical Synthesis : Saharan (2018) investigated the electrochemical synthesis and characterization of 2-Chloro-6-fluorobenzylalcohol, highlighting its reduction reaction peaks at various scan rates and pH (Saharan, 2018).

Safety And Hazards

This chemical is considered hazardous and may cause severe skin burns, eye damage, and respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

Future Directions

2-Chloro-6-fluorobenzyl bromide has potential applications in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and industrial chemicals . It can also be used in the preparation of aprinocid via reaction with adenine .

properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVNNXFTDCASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378602
Record name 2-Chloro-6-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorobenzyl bromide

CAS RN

68220-26-8
Record name 2-Chloro-6-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-6-FLUOROBENZYL BROMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JR Carlin, A Rosegay, FJ Wolf… - Journal of Agricultural and …, 1982 - ACS Publications
… prepared by treating 2-chloro-6-fluorobenzyl alcohol (Aldrich Chemical Co.) with 48% HBr to produce 2-chloro-6-fluorobenzyl bromide. This intermediate was reacted with methanolic …
Number of citations: 3 pubs.acs.org
JY Corey, AJ Pitts, REK Winter, NP Rath - Journal of organometallic …, 1995 - Elsevier
… Bromination of 2-chloro-6-fluorotoluene by NBS occurred smoothly in CC14 and furnished 60% of distilled 2-chloro-6-fluorobenzyl bromide in 97% purity. Reaction of this benzyl …
Number of citations: 5 www.sciencedirect.com
P Singh, K Madhaiyan, MD Duong-Thi… - … Life Sciences R&D, 2017 - journals.sagepub.com
… C was added to a mixture of benzylbromides (4-iodobenzyl bromide + 2-fluorobenzyl bromide + 2-bromobenzyl bromide + 2,3-difluorobenzyl bromide + 2-chloro-6-fluorobenzyl bromide…
Number of citations: 10 journals.sagepub.com
L Jin, S Zhao, X Chen - Molecules, 2018 - mdpi.com
… Similar to the results in Table 2, alkylation of 2 with 2-chloro-6-fluorobenzyl bromide resulted in the highest enantioselectivity under the catalyst of 1h (99% ee; Table 3, entry 5). …
Number of citations: 6 www.mdpi.com
B Evers, G Ruehter, M Berg, JA Dodge… - Bioorganic & medicinal …, 2005 - Elsevier
A series of growth hormone secretagogues (GHSs) based on 2,3-dihydroisothiazole has been synthesized in the search for a potential treatment of growth hormone deficiency or frailty …
Number of citations: 6 www.sciencedirect.com
M Shidore, J Machhi, K Shingala… - Journal of medicinal …, 2016 - ACS Publications
… Synthesized as per the general procedure C using 2-chloro-6-fluorobenzyl bromide (0.36 g) and N-[4,5-bis(p-tolyl)thiazol-2-yl]piperidine-4-carboxamide (13) (0.5 g) to get compound 22 …
Number of citations: 88 pubs.acs.org
M Shidore, J Machhi, P Murumkar, M Barmade… - RSC …, 2015 - pubs.rsc.org
… Synthesized as per the general procedure (A) using 2-chloro-6-fluorobenzyl bromide (0.48 ml) to get a white solid (25), (290 mg, 80%); mp = 147–149 C; R f 0.28, (n-hexane [thin space (…
Number of citations: 3 pubs.rsc.org

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